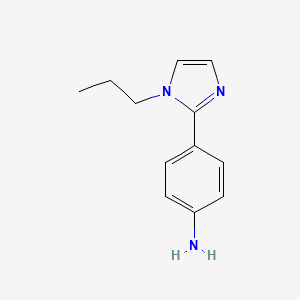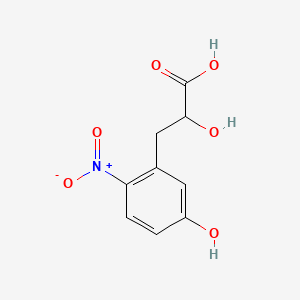![molecular formula C11H16N2O B13534897 [1-(2-Methoxypyridin-4-yl)cyclobutyl]methanamine](/img/structure/B13534897.png)
[1-(2-Methoxypyridin-4-yl)cyclobutyl]methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[1-(2-Methoxypyridin-4-yl)cyclobutyl]methanamine: is a chemical compound with the molecular formula C11H16N2O It is characterized by a cyclobutyl group attached to a methanamine moiety, with a methoxypyridine ring as a substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of [1-(2-Methoxypyridin-4-yl)cyclobutyl]methanamine typically involves the following steps:
Formation of the Cyclobutyl Ring: The cyclobutyl ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Methanamine Group: The methanamine group is introduced via a nucleophilic substitution reaction.
Attachment of the Methoxypyridine Ring: The methoxypyridine ring is attached through a coupling reaction, often using palladium-catalyzed cross-coupling methods.
Industrial Production Methods: Industrial production of this compound may involve optimizing the above synthetic routes for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions (temperature, pressure, solvents), and ensuring high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methanamine group, leading to the formation of imines or oximes.
Reduction: Reduction reactions can convert the methoxypyridine ring to a more saturated form, such as a piperidine derivative.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products:
Oxidation: Formation of imines or oximes.
Reduction: Formation of piperidine derivatives.
Substitution: Introduction of various functional groups on the methoxypyridine ring.
Aplicaciones Científicas De Investigación
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.
Materials Science: It can be incorporated into polymers or other materials to impart specific properties, such as conductivity or thermal stability.
Biology:
Biochemical Probes: The compound can be used as a probe to study biological processes, particularly those involving amine or pyridine interactions.
Enzyme Inhibition: It may act as an inhibitor for certain enzymes, providing insights into enzyme function and regulation.
Medicine:
Drug Development: The compound’s structure makes it a potential candidate for drug development, particularly for targeting neurological or inflammatory conditions.
Pharmacokinetics: Studies on its absorption, distribution, metabolism, and excretion (ADME) can provide valuable information for drug design.
Industry:
Chemical Manufacturing: It can be used as an intermediate in the synthesis of other valuable compounds.
Mecanismo De Acción
The mechanism of action of [1-(2-Methoxypyridin-4-yl)cyclobutyl]methanamine involves its interaction with specific molecular targets. The methanamine group can form hydrogen bonds or ionic interactions with biological molecules, while the methoxypyridine ring can participate in π-π stacking or hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.
Comparación Con Compuestos Similares
[1-(6-Methoxypyridin-2-yl)cyclobutyl]methanamine: Similar structure but with the methoxypyridine ring attached at a different position.
[1-(4-Methoxypyridin-2-yl)cyclobutyl]methanamine: Another positional isomer with different properties.
Uniqueness:
Positional Isomerism: The position of the methoxypyridine ring significantly affects the compound’s reactivity and interactions.
Functional Group Diversity: The presence of both methanamine and methoxypyridine groups allows for diverse chemical modifications and applications.
Propiedades
Fórmula molecular |
C11H16N2O |
|---|---|
Peso molecular |
192.26 g/mol |
Nombre IUPAC |
[1-(2-methoxypyridin-4-yl)cyclobutyl]methanamine |
InChI |
InChI=1S/C11H16N2O/c1-14-10-7-9(3-6-13-10)11(8-12)4-2-5-11/h3,6-7H,2,4-5,8,12H2,1H3 |
Clave InChI |
DQKFDIUPJKUWJG-UHFFFAOYSA-N |
SMILES canónico |
COC1=NC=CC(=C1)C2(CCC2)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2R,4R)-1-[(tert-butoxy)carbonyl]-4-isocyano-2-(methoxycarbonyl)pyrrolidine](/img/structure/B13534814.png)

![4-[(Methylsulfanyl)methyl]anilinehydrochloride](/img/structure/B13534829.png)






![Methyl 3-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B13534865.png)




